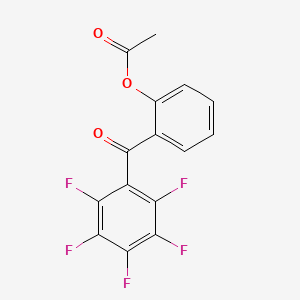

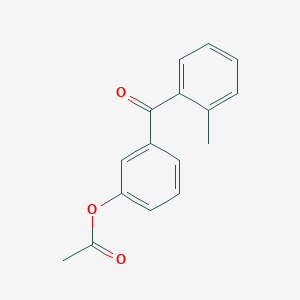

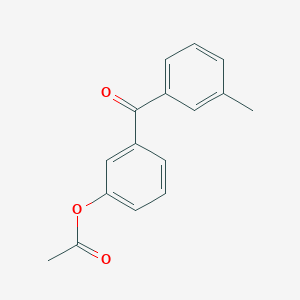

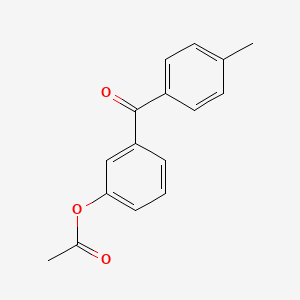

3-Iodo-4'-isopropylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

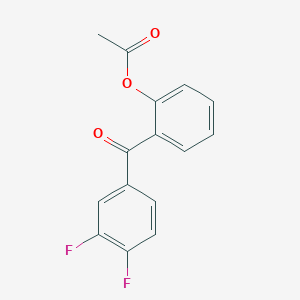

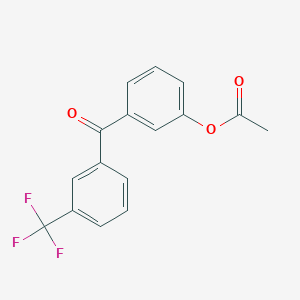

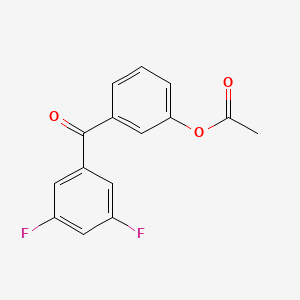

3-Iodo-4’-isopropylbenzophenone is an organic compound with the molecular formula C16H15IO . It has gained attention from researchers due to its diverse range of applications in various fields.

Molecular Structure Analysis

The molecular structure of 3-Iodo-4’-isopropylbenzophenone consists of 16 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The molecular weight of the compound is 350.19 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-4’-isopropylbenzophenone include its molecular formula C16H15IO and molecular weight 350.19 g/mol .Scientific Research Applications

Electrophilic Cyclization of Homopropargyl Selenides : A study by Schumacher et al. (2010) in Organic Letters describes the synthesis of highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides via electrophilic cyclization, using electrophiles such as iodine. This methodology highlights the role of iodine derivatives in facilitating cyclization reactions, which is relevant to the study of 3-Iodo-4'-isopropylbenzophenone (Schumacher et al., 2010).

Catalysis in Organic Synthesis : Yakura et al. (2018) in Synlett, developed a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This study illustrates the potential use of iodine-containing compounds as catalysts in organic synthesis, which could be applicable to compounds like 3-Iodo-4'-isopropylbenzophenone (Yakura et al., 2018).

Iodination of Phenols : Piscopo et al. (1983) investigated the iodination of phenols by elemental iodine in Na2CO3 solution, which is relevant to understanding the synthesis and applications of iodine derivatives in pharmaceutical intermediates. This research offers insight into the chemical behavior of iodine compounds, potentially including 3-Iodo-4'-isopropylbenzophenone (Piscopo et al., 1983).

Chemistry of Polyvalent Iodine : Zhdankin and Stang's review in Chemical Reviews (2008) discusses the development of iodine(III) and iodine(V) derivatives used in organic synthesis as reagents for various selective oxidative transformations. This comprehensive review could provide a deeper understanding of the role of iodine in organic synthesis, including the use of compounds like 3-Iodo-4'-isopropylbenzophenone (Zhdankin & Stang, 2008).

Absolute Asymmetric Photocyclization Using Isopropylbenzophenone Derivatives : Koshima et al. (2005) in The Journal of Organic Chemistry achieved absolute asymmetric photocyclization of isopropylbenzophenone derivatives, a process that could be relevant to the study of 3-Iodo-4'-isopropylbenzophenone. The research focuses on the synthesis and behavior of such compounds under specific conditions (Koshima et al., 2005).

Future Directions

properties

IUPAC Name |

(3-iodophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKMIQZYTAYRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-isopropylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.